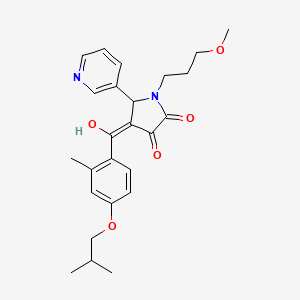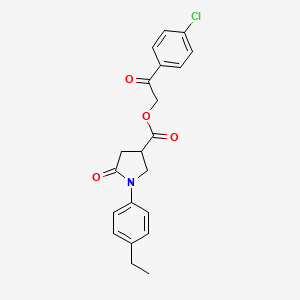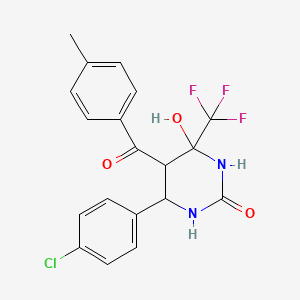
1-(3-methoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione
Vue d'ensemble
Description
1-(3-methoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTP is a heterocyclic compound that belongs to the pyrrolidine family. It is a yellow crystalline powder that is soluble in organic solvents like ethanol, chloroform, and acetonitrile.
Mécanisme D'action
The mechanism of action of 1-(3-methoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione is not fully understood, but it is believed to act as a potent inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme that plays a critical role in the biosynthesis of nucleotides, which are necessary for DNA synthesis and cell proliferation. By inhibiting DHFR, this compound can disrupt the cell cycle and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been shown to have antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-methoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione is its potent inhibitory activity against DHFR, which makes it a promising candidate for the development of new anticancer drugs. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for the research on 1-(3-methoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione. One potential direction is the development of new this compound derivatives with improved solubility and selectivity for cancer cells. Another direction is the investigation of the potential use of this compound as a ligand for metal ions, which could have important implications in the field of catalysis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been shown to have a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This compound has also been investigated for its potential use as a ligand for metal ions, which could have important implications in the field of catalysis. While this compound has some limitations for lab experiments, its potent inhibitory activity against DHFR makes it a promising candidate for the development of new anticancer drugs.
Applications De Recherche Scientifique
1-(3-methoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields of scientific research. It has been found to have a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This compound has also been investigated for its potential use as a ligand for metal ions, which could have important implications in the field of catalysis.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-pyridin-2-ylsulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-21-12-6-4-5-11(9-12)18-15(19)10-13(16(18)20)22-14-7-2-3-8-17-14/h2-9,13H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECVQAJOWJVOLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)SC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4,6-dimethylpyridin-2-yl)-3-{[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]methyl}benzamide](/img/structure/B3986889.png)
![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1,2-benzenediol](/img/structure/B3986892.png)

![N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B3986913.png)

![4-(4-fluorophenyl)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}piperidin-4-ol](/img/structure/B3986926.png)
![methyl 4-[(2-ethoxyphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B3986944.png)
![3-acetyl-5-(4-bromophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B3986950.png)

![2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzoic acid](/img/structure/B3986960.png)

![6-[5-(3-chlorophenyl)-2-furyl]-5-(4-fluorobenzoyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B3986967.png)
![1-(4-isopropylphenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3986976.png)
![N-[1-(4-ethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B3986989.png)